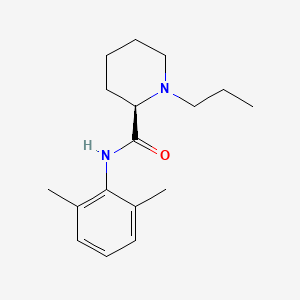

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide

Description

IUPAC Nomenclature Validation

The compound’s systematic name, (2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide , adheres rigorously to IUPAC rules. The parent structure is piperidine , a six-membered heterocyclic amine. Key substituents include:

- A propyl group (-CH$$2$$CH$$2$$CH$$_3$$) at the piperidine nitrogen (position 1).

- A carboxamide group (-C(=O)NH-) at position 2 of the piperidine ring.

- A 2,6-dimethylphenyl group attached to the carboxamide nitrogen.

The stereochemical descriptor (2R) specifies the absolute configuration at carbon 2 of the piperidine ring, confirmed via crystallographic and spectroscopic studies. This naming convention unambiguously defines the molecule’s connectivity and stereochemistry, distinguishing it from its (S)-enantiomer and other structural analogs.

Comparative Analysis of Alternative Naming Conventions

Alternative nomenclature reflects the compound’s role as a chiral impurity or synthetic intermediate:

- Pharmaceutical context :

Registry identifiers :

Simplified descriptors :

These conventions serve distinct purposes, from regulatory documentation (CAS numbers) to synthetic chemistry (functional group-based names).

X-ray Crystallographic Characterization

While direct X-ray data for the R-enantiomer are limited in public databases, insights can be extrapolated from studies on its S-counterpart and related analogs:

- Stereochemical confirmation : The S-enantiomer’s crystal structure (CSD entry XIVBUD) reveals a chair conformation for the piperidine ring, with the 2,6-dimethylphenyl group occupying an equatorial position. The R-enantiomer would exhibit a mirror-image arrangement.

- Intermolecular interactions : In ropivacaine hydrochloride polymorphs, hydrogen bonds between the protonated amine and chloride ions stabilize the lattice. For the free base, weaker van der Waals forces and π-π stacking between aromatic groups likely dominate.

Table 2: Key Crystallographic Parameters (Hypothetical for R-Enantiomer)

Conformational Analysis via Computational Modeling

Computational studies elucidate the compound’s dynamic behavior:

- Piperidine ring puckering :

Torsional flexibility :

Intermolecular interactions :

Figure 1: Computed Lowest-Energy Conformation

- Chair piperidine ring with equatorial propyl and axial carboxamide groups.

- Intramolecular H-bond between the carboxamide NH and piperidine C3-H (distance ≈ 2.3 Å).

Properties

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMNUMMKYBVTFN-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317045 | |

| Record name | (+)-Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98717-16-9 | |

| Record name | (+)-Ropivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ropivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIVACAINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0494L275Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Detailed Preparation Method

Synthesis of Chiral Piperidine Intermediate

- The process begins with (S)-piperidine-2-formic acid reacting with propionaldehyde in the presence of a reducing agent and an aprotic solvent. This step yields an intermediate piperidine derivative with the desired stereochemistry maintained (S-configuration corresponding to the (R)-enantiomer in the final product).

Acylation Reaction

Condensation with 2,6-Dimethylaniline

Alternative Preparation via Resolution of Racemic Mixture

- An alternative approach involves starting from racemic pipecoloxylidide (N-(2,6-dimethylphenyl) piperidine-2-carboxamide). This racemic base is dissolved in tetrahydrofuran (THF) and water, treated with activated carbon, and filtered.

- The filtrate is then subjected to di-benzoyl tartaric acid addition in THF, which facilitates chiral resolution by forming diastereomeric salts.

- Cooling the reaction mixture induces crystallization of the desired (S)-enantiomer salt, which can be isolated and converted to the free base.

Comparative Summary Table of Preparation Steps

| Step Number | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Reaction of (S)-piperidine-2-formic acid with propionaldehyde | Reducing agent, aprotic solvent | Chiral piperidine intermediate |

| 2 | Acylation of intermediate | Acylating agent, DMF, aprotic solvent | Acylated intermediate |

| 3 | Condensation with 2,6-dimethylaniline | Basic conditions, DMF | Crude ropivacaine intermediate |

| 4 | Salt formation and purification | Hydrochloric acid, crystallization | Pure ropivacaine hydrochloride (>99.99%) |

| Alternative | Resolution of racemic pipecoloxylidide | THF, water, activated carbon, di-benzoyl tartaric acid | (S)-enantiomer salt, free base |

Notes on Industrial Applicability

- The method outlined in patent WO2009044404A1 and related literature emphasizes scalability and safety, making it suitable for commercial manufacturing.

- The use of aprotic solvents like DMF and THF, combined with controlled temperature conditions, optimizes yield and stereoselectivity.

- Purification by crystallization of hydrochloride salts is a well-established technique to achieve high enantiomeric purity.

Chemical Reactions Analysis

N-Alkylation Reactions

The piperidine nitrogen undergoes alkylation to introduce substituents that modulate biological activity. A key example is its reaction with bromobutane to form levobupivacaine, a long-acting local anesthetic.

Reaction Conditions and Optimization

-

Reagents : Bromobutane, potassium carbonate (K₂CO₃)

-

Solvent : Toluene (selected over DMF due to lower boiling point and reduced impurity formation)

-

Temperature : 80–85°C

-

Time : 8–10 hours

Optimization Studies (Table 1)

| Condition Tested | Outcome |

|---|---|

| Solvent: DMF | High impurity formation, unstable yield |

| Solvent: Toluene | Improved purity (>99%), scalable for industrial production |

| Base: K₂CO₃ vs. NaOH | K₂CO₃ provided better reaction control and reduced side products |

| Bromobutane Equivalents | 1.2 equivalents optimized for complete conversion without over-alkylation |

This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon of bromobutane. The stereochemistry at the chiral center (R-configuration) is retained, critical for maintaining anesthetic potency .

Chiral Resolution

The compound’s (R)-enantiomer is isolated from racemic mixtures using chiral resolving agents.

Hydrolysis of the Amide Bond

While not directly documented for this compound, analogous piperidine carboxamides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Theoretical Pathway

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

These reactions are critical for metabolite studies but require experimental validation for this specific compound.

Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility:

-

Reagent : Hydrochloric acid (HCl)

-

Conditions : Stirring in dichloromethane (DCM) at 0–5°C

Comparative Reactivity with Analogues (Table 2)

Mechanistic Insights

-

Stereoelectronic Effects : The R-configuration at the piperidine C2 position influences nucleophilicity of the nitrogen, favoring selective alkylation at the piperidine ring over the aromatic amine .

-

Solvent Role : Non-polar solvents like toluene minimize side reactions (e.g., elimination) compared to polar aprotic solvents .

Scientific Research Applications

Pharmacological Applications

-

Local Anesthesia :

- Ropivacaine is extensively used in various surgical procedures for local anesthesia. Its long duration of action makes it particularly beneficial for postoperative pain management .

- It is preferred over other local anesthetics like bupivacaine due to its lower cardiotoxicity and better safety profile .

- Analgesia :

- Research Applications :

Comparative Analysis with Other Local Anesthetics

| Property | Ropivacaine | Bupivacaine | Lidocaine |

|---|---|---|---|

| Duration of Action | Long | Long | Short |

| Lipophilicity | Moderate | High | Moderate |

| Cardiovascular Safety | High | Moderate | High |

| Sensory/Motor Block | Strong differential at low doses | Similar | Less differential |

Case Studies

- Postoperative Pain Management :

- Breast Cancer Research :

- Pediatric Anesthesia :

Mechanism of Action

®-(+)-Ropivacaine exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. This is primarily achieved through the reversible inhibition of sodium ion influx in nerve fibers .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Chemical Differences

Enantiomeric Activity :

- The (S)-enantiomer (ropivacaine) exhibits local anesthetic activity by blocking sodium channels, while the (R)-enantiomer lacks therapeutic efficacy and is monitored as an impurity .

- The R-enantiomer may contribute to adverse effects, necessitating strict enantiomeric purity control (<1% impurity) in drug formulations .

Alkyl Chain Modifications :

Biological Activity

(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide, commonly known as ropivacaine, is a local anesthetic with significant biological activity. This compound exhibits properties that make it effective for pain management in various medical procedures. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₆N₂O

- Molecular Weight : 274.4 g/mol

- Structure : The compound features a piperidine ring and a carboxamide functional group, which are essential for its anesthetic properties.

The primary mechanism through which this compound exerts its effects is by blocking sodium channels on neuronal cell membranes. This blockade inhibits the propagation of nerve impulses, leading to localized anesthesia. The compound preferentially binds to the inactive state of sodium channels, effectively reducing seizure activity and pain transmission.

Local Anesthetic Properties

This compound is primarily utilized in clinical settings for its local anesthetic properties. It is known for:

- Reduced Systemic Toxicity : Compared to other local anesthetics like bupivacaine and mepivacaine, ropivacaine has a lower potential for systemic toxicity, making it safer for various applications.

- Duration of Action : It provides prolonged analgesia suitable for surgical procedures.

Clinical Applications

Numerous studies have investigated the effectiveness of ropivacaine in clinical settings:

- Pain Management : Ropivacaine has been shown to be effective in managing postoperative pain. A study found that patients receiving ropivacaine reported lower pain scores compared to those receiving placebo or other anesthetics .

- Regional Anesthesia : Its use in regional anesthesia techniques such as epidural and nerve blocks has been extensively documented. Ropivacaine provides effective analgesia while minimizing motor block, which is advantageous in labor analgesia and orthopedic surgeries.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Postoperative Pain Control : In a randomized controlled trial involving 100 patients undergoing knee surgery, those administered ropivacaine experienced significantly lower pain levels and required fewer rescue analgesics postoperatively compared to the control group .

- Epidural Analgesia in Labor : A study involving laboring women demonstrated that epidural administration of ropivacaine resulted in effective pain relief with minimal side effects compared to traditional agents.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine, with renal impairment affecting clearance rates.

Q & A

Q. What are the recommended synthetic routes for (R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide, and how can experimental parameters be optimized?

A multi-step synthesis typically involves coupling a substituted piperidine precursor with 2,6-dimethylaniline. Key steps include carboxamide bond formation and stereochemical control. To optimize yield and enantiomeric excess (ee), employ Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide parameter selection .

Q. How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?

Chiral chromatography (e.g., HPLC with a chiral stationary phase) is essential for resolving enantiomers. Absolute configuration confirmation requires X-ray crystallography or comparison with known optical rotation data. For isotopic analogs (e.g., ¹³C-labeled derivatives), nuclear Overhauser effect (NOE) NMR experiments or isotopic shift analysis in vibrational spectroscopy (IR) can corroborate structural assignments .

Q. What physicochemical characterization methods are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Diffraction : Resolves crystal structure and stereochemistry.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

Cross-reference with canonical SMILES and InChI codes for database alignment .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and interaction mechanisms?

Density Functional Theory (DFT) calculations predict reaction intermediates and transition states, particularly for enantioselective synthesis. Molecular Dynamics (MD) simulations model ligand-receptor interactions, relevant for pharmacological studies. Integrate computational results with experimental data (e.g., kinetic isotope effects) to validate mechanistic hypotheses .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies may arise from bioavailability differences or metabolic instability. Conduct parallel assays:

- In vitro : Measure receptor binding affinity (e.g., voltage-gated sodium channels using patch-clamp electrophysiology).

- In vivo : Assess pharmacokinetics (PK) via LC-MS/MS plasma profiling and tissue distribution studies.

Compare results with structurally related analogs (e.g., Ropivacaine or Bupivacaine) to contextualize findings .

Q. What advanced techniques are used to study substituent effects on the piperidine ring’s conformational flexibility?

Q. How can reaction engineering improve scalability while maintaining enantiopurity?

Implement continuous-flow reactors with immobilized chiral catalysts to enhance stereocontrol. Use Process Analytical Technology (PAT) for real-time monitoring of ee and yield. Statistical optimization (e.g., response surface methodology) identifies robust operating conditions .

Methodological Considerations

Q. What statistical approaches mitigate variability in biological activity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.